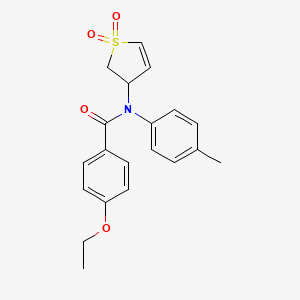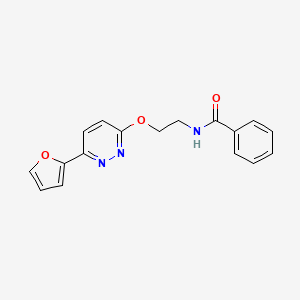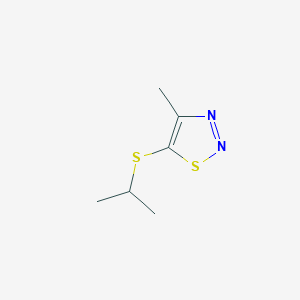
6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a useful research compound. Its molecular formula is C29H34F3N5O3S and its molecular weight is 589.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
In the realm of medicinal chemistry, the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives demonstrates the utility of such compounds as potent serotonin receptor antagonists, showcasing the importance of structural diversification for therapeutic applications (Horchler et al., 2007). Similarly, the creation of novel 1,2,4-triazole derivatives with antimicrobial properties further exemplifies the application of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antimicrobial and Antiviral Activities
Research on fluoroquinolone-based 4-thiazolidinones highlights the antimicrobial potential of these compounds, offering a pathway for the development of new antibacterial agents (Patel & Patel, 2010). Additionally, the synthesis of morpholine, thiomorpholine, and N-substituted piperazine coupled dihydroquinolines as inhibitors of Mycobacterium tuberculosis presents a promising avenue for tuberculosis treatment (Marvadi et al., 2019).
Organic Synthesis and Chemical Properties
The efficient synthesis of complex molecules like aprepitant, an NK(1) receptor antagonist, demonstrates the chemical versatility and utility of incorporating morpholine and piperazine structures in drug synthesis, highlighting the compound's relevance in organic synthesis (Brands et al., 2003).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-morpholino-3-(6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves the condensation of 2-amino-3-cyano-4(3H)-quinazolinone with 6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexanoic acid, followed by cyclization with Lawesson's reagent and morpholine. The final product is obtained after purification by column chromatography.", "Starting Materials": [ "2-amino-3-cyano-4(3H)-quinazolinone", "6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexanoic acid", "Lawesson's reagent", "Morpholine" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyano-4(3H)-quinazolinone with 6-oxo-6-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)hexanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) at room temperature for 24 hours.", "Step 2: Cyclization of the intermediate obtained in step 1 with Lawesson's reagent in refluxing toluene for 4 hours.", "Step 3: Addition of morpholine to the reaction mixture obtained in step 2 and refluxing for 2 hours.", "Step 4: Purification of the final product by column chromatography using a suitable solvent system." ] } | |
CAS RN |
689770-30-7 |
Molecular Formula |
C29H34F3N5O3S |
Molecular Weight |
589.68 |
IUPAC Name |
6-morpholin-4-yl-3-[6-oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C29H34F3N5O3S/c30-29(31,32)21-5-4-6-22(19-21)34-11-13-36(14-12-34)26(38)7-2-1-3-10-37-27(39)24-20-23(35-15-17-40-18-16-35)8-9-25(24)33-28(37)41/h4-6,8-9,19-20H,1-3,7,10-18H2,(H,33,41) |
InChI Key |
RWQRGZPPNLJVET-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CCCCCN3C(=O)C4=C(C=CC(=C4)N5CCOCC5)NC3=S |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




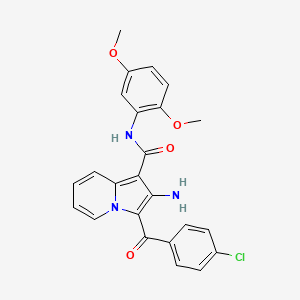

![4-((3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2379869.png)
![5-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2379870.png)
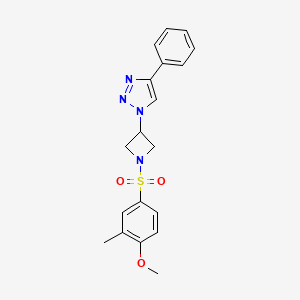

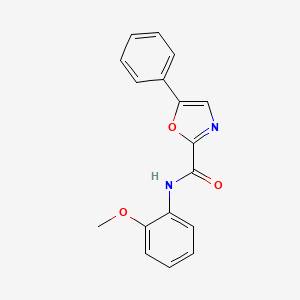

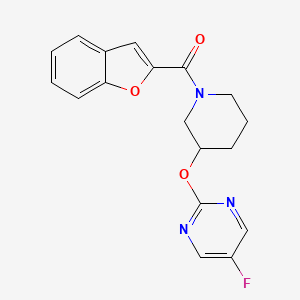
![6-Ethyl-7-hydroxy-4-[[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-1-benzopyran-2-one](/img/structure/B2379878.png)
